molecular formula C11H15F2NO4 B13472404 3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B13472404
M. Wt: 263.24 g/mol
InChI Key: ZENGELFZJWBYQW-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[310]hexane-2-carboxylic acid is a complex organic compound with the molecular formula C11H17NO4 It is characterized by its unique bicyclic structure, which includes a three-membered ring fused to a six-membered ring, and the presence of both tert-butoxycarbonyl and difluoro groups

Preparation Methods

The synthesis of 3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves several steps. One common method includes the following steps:

    Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction.

    Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butoxycarbonyl group or the difluoro groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[31

Properties

Molecular Formula

C11H15F2NO4

Molecular Weight

263.24 g/mol

IUPAC Name

6,6-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-4-5-6(11(5,12)13)7(14)8(15)16/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

ZENGELFZJWBYQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1C(=O)O)C2(F)F

Origin of Product

United States

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